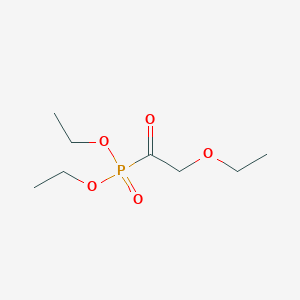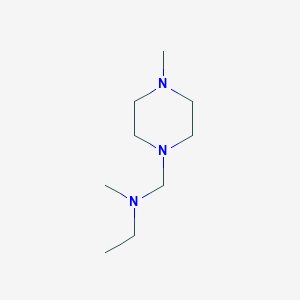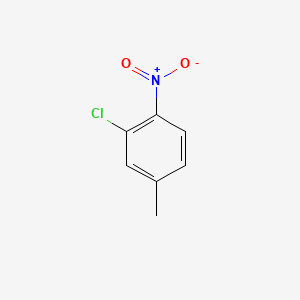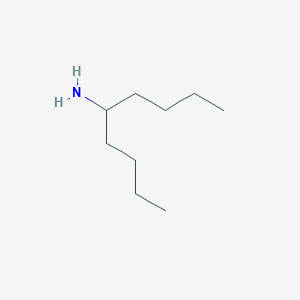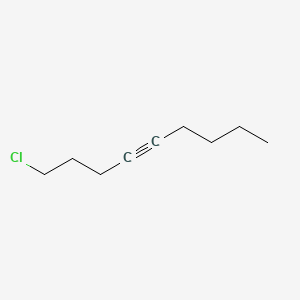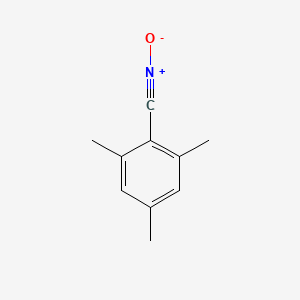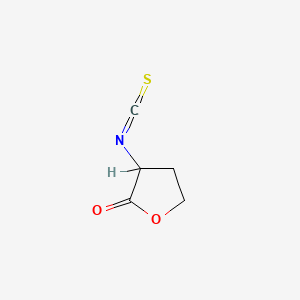
Ainidiol
Overview
Description
Ainidiol, also known as 1,4-dihydroxy-2-methoxybenzene, is a natural product found in various plants, including the bark of the magnolia tree. It is a phenolic compound that has been studied for its potential medicinal properties, including its anti-inflammatory, antioxidant, and anti-tumor activities. Ainidiol has also been studied for its potential applications in the pharmaceutical and food industries.
Scientific Research Applications
Oncology
Arnidiol has shown promise in cancer research , particularly in inducing apoptosis in cancer cells. Studies have demonstrated its ability to promote mitochondrial fission and apoptosis in human breast cancer cells . This suggests that Arnidiol could be developed as a potential therapeutic agent for treating cancer.
Pharmacology
In the realm of pharmacology , Arnidiol is recognized for its bioactive properties. It has been identified in plants like Calendula officinalis, which are known for their anti-inflammatory and wound-healing effects . This indicates potential applications in developing anti-inflammatory drugs and treatments for skin conditions.
Dermatology
Research in dermatology has explored the use of compounds like Arnidiol for their skin-protective effects. Its presence in plants used for treating skin injuries and burns points towards its application in topical formulations for skin care and treatment .
Immunology
The immunomodulatory effects of Arnidiol are pertinent to immunological research . Its presence in medicinal plants used for immune-related conditions could lead to the development of novel immunotherapies or vaccines .
Endocrinology
Endocrinological studies: may benefit from Arnidiol’s potential in regulating hormonal activities and metabolic processes. Its anti-inflammatory effects could be relevant in conditions like diabetes, where inflammation is a contributing factor .
Gastroenterology
Finally, in gastroenterology , Arnidiol’s applications could extend to gastrointestinal health, possibly in the treatment of inflammatory bowel diseases or as part of supportive care in digestive health due to its anti-inflammatory properties .
Mechanism of Action
Target of Action
Arnidiol, also known as Ainidiol or Arnidenediol, is a pentacyclic triterpene diol . The primary targets of Arnidiol are the proteins Drp1 and cofilin . These proteins play a key role in the regulation of mitochondrial fission, a process important for maintaining cellular functions, including cellular development, homeostasis, and apoptosis .
Mode of Action
Arnidiol induces mitochondrial fission and apoptosis through the mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in Arnidiol-induced mitochondrial fission and apoptosis . Arnidiol-mediated apoptosis in cancer cells involves the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), leading to their mitochondrial translocation .
Biochemical Pathways
Arnidiol affects the biochemical pathway involving the proteins Drp1 and cofilin. The dephosphorylation of these proteins and their subsequent translocation to the mitochondria are key steps in this pathway . This process results in mitochondrial fission and apoptosis, which are crucial for maintaining cellular functions .
Pharmacokinetics
Like other compounds, its absorption, distribution, metabolism, and excretion would significantly impact its bioavailability
Result of Action
The molecular and cellular effects of Arnidiol’s action primarily involve the induction of mitochondrial fission and apoptosis . This is achieved through the mitochondrial translocation of the proteins Drp1 and cofilin, which are dephosphorylated as a result of Arnidiol’s action . This leads to changes in cellular functions, including development, homeostasis, and apoptosis .
properties
IUPAC Name |
(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPDFSGGBHSXSV-IMLFCHQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CCC1=C)C)O)C)C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986880 | |
| Record name | Arnidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arnidiol | |
CAS RN |
6750-30-7 | |
| Record name | Arnidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arnidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arnidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARNIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L6R1Z6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



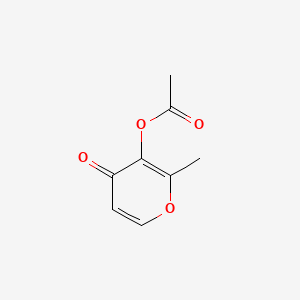
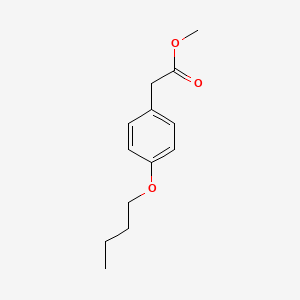
![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)
